REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][CH:26]=1)[NH:5][C:6]1[C:7]2[C:14]([CH3:15])=[C:13]([CH3:16])[N:12](CC3C=CC=CC=3)[C:8]=2[N:9]=[CH:10][N:11]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][CH:26]=1)[NH:5][C:6]1[C:7]2[C:14]([CH3:15])=[C:13]([CH3:16])[NH:12][C:8]=2[N:9]=[CH:10][N:11]=1 |f:1.2.3.4|
|
Name
|
4-(m-chloroanilino)-5,6-dimethyl-7-benzyl-pyrrolo[2,3-d]pyrimidine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NC=2C3=C(N=CN2)N(C(=C3C)C)CC3=CC=CC=C3)C=CC1
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice-water
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution is washed twice each with 5% sodium hydrogen carbonate solution and sat. NaCl solution
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is crystallised from ethyl acetate/hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |